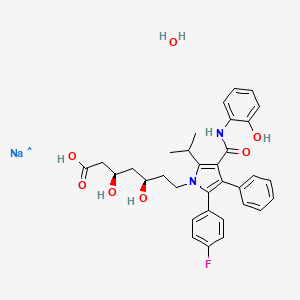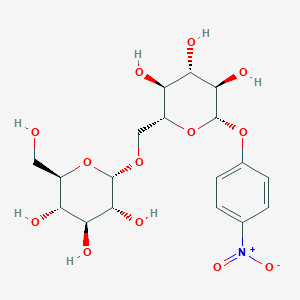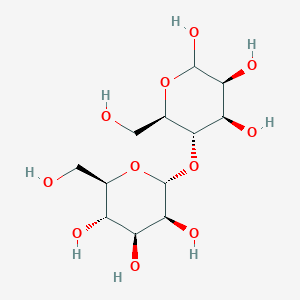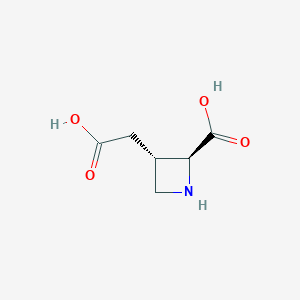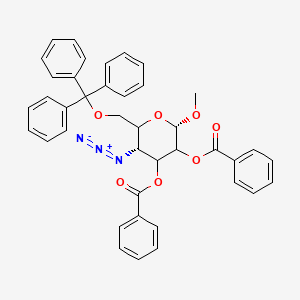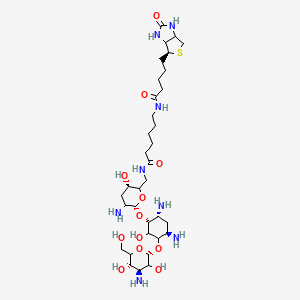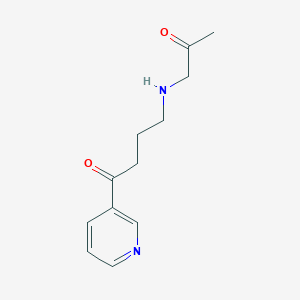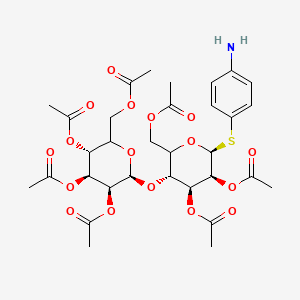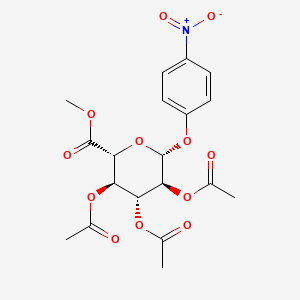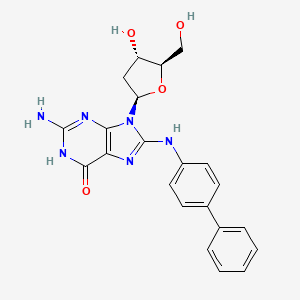
N-(2'-Deoxyguanosin-8-yl)-4-aminobiphenyl
Vue d'ensemble
Description
Synthesis Analysis
The selective synthesis of N-(2'-Deoxyguanosin-8-yl)-4-aminobiphenyl involves key reactions starting with O2-trifluoromethylsulfonyl-O6-allyl-3',5'-O-bis(tert-butyldimethyl silyl)-2'-deoxyxanthosine reacting with 3-amino-4-acetaminobiphenyl and 4-hydrazinobiphenyl. Successive removal of protecting groups yields the free adducts, demonstrating the synthesis pathway for these DNA adducts (Scheer, Steinbrecher, & Boche, 1994).
Molecular Structure Analysis
The structure of N-(2'-Deoxyguanosin-8-yl)-4-aminobiphenyl and similar adducts has been characterized by various analytical techniques, including NMR, mass spectral, and UV absorption spectral analyses. These studies help in understanding the conformational and electronic properties of these adducts, which are critical for assessing their biological impact (Snyderwine et al., 1988).
Chemical Reactions and Properties
The formation of N-(2'-Deoxyguanosin-8-yl)-4-aminobiphenyl involves the covalent attachment of 4-aminobiphenyl to the C8 position of guanine in DNA. This process is facilitated by the metabolic activation of 4-aminobiphenyl through N-hydroxylation, leading to its ultimate carcinogenic form which then reacts with DNA to form the adduct (Ricicki et al., 2005).
Physical Properties Analysis
The physical properties of N-(2'-Deoxyguanosin-8-yl)-4-aminobiphenyl, such as solubility, stability, and reactivity, are influenced by its molecular structure. These properties are essential for understanding how these adducts interact with biological molecules and how they can be detected and quantified in biological samples (Chen, Zhang, & Vouros, 2018).
Chemical Properties Analysis
The chemical properties of N-(2'-Deoxyguanosin-8-yl)-4-aminobiphenyl, including its reactivity towards nucleophiles and electrophiles, play a significant role in its mutagenic and carcinogenic effects. Studies focusing on its interaction with DNA and other biomolecules provide insights into the mechanisms of action of 4-aminobiphenyl-derived adducts in carcinogenesis (Mallesha, Kumar, & Rangappa, 2004).
Applications De Recherche Scientifique
Development of Immunoassays for DNA Adduct Detection : An avidin-biotin amplified enzyme-linked immunoassay (A-B ELISA) was developed for measuring the predominant carcinogen-DNA adduct of 4-aminobiphenyl, N-(deoxyguanosin-8-yl)-ABP. This methodology is applicable to the detection of ABP-DNA adducts in exposed human populations (Roberts et al., 1986).
Production of Monoclonal Antibodies for Adducts Recognition : Monoclonal antibodies and rabbit antisera were produced to recognize 4-aminobiphenyl, its major DNA adducts, and other metabolites. These antibodies are essential for immunoaffinity chromatography to isolate metabolites and DNA adducts from biological samples (Groopman et al., 1992).
Analytical Procedures for DNA Adduct Detection : A method referred to as adduct detection by acylation with methionine (ADAM) was developed for detecting and quantifying DNA adducts in human tissues, which is important in the molecular epidemiology of cancer (Sheabar et al., 1994).
Synthesis of 4-Aminobiphenyl-DNA Adducts : Research focused on the selective synthesis of N2-deoxyguanosine adducts derived from 4-aminobiphenyl, which is crucial for understanding the molecular mechanisms of carcinogenesis (Scheer et al., 1994).
Biomarker Analysis for Cancer Risk Assessment : N-deoxyguanosine-C8-4-aminobiphenyl (dG-C8-4-ABP) has been employed as a biomarker for assessing the risk of cancer. The review discusses its history, recent developments in detection methods, and biological applications (Chen et al., 2018).
Identification of New DNA Adducts : New DNA adducts were identified in human bladder epithelia exposed to N-hydroxy-4-aminobiphenyl, a metabolite of the human bladder carcinogen 4-aminobiphenyl. This helps in understanding the bioactivation and carcinogenesis processes (Swaminathan & Hatcher, 2002).
Mass Spectrometry for Adduct Detection : Desorption ionization mass spectrometry (MS) strategies were investigated for analyzing arylamine-nucleoside adducts at very low levels, aiding in human dosimetry (Lay et al., 1993).
Orientations Futures
Future research on “N-(2’-Deoxyguanosin-8-yl)-4-aminobiphenyl” could focus on further elucidating its mechanism of action, particularly in relation to DNA repair and mutagenesis . Additionally, more research is needed to fully understand its physical and chemical properties, as well as its safety and hazards.
Propriétés
IUPAC Name |
2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-(4-phenylanilino)-1H-purin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N6O4/c23-21-26-19-18(20(31)27-21)25-22(28(19)17-10-15(30)16(11-29)32-17)24-14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-9,15-17,29-30H,10-11H2,(H,24,25)(H3,23,26,27,31)/t15-,16+,17+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPQHAFBEGLGQRF-GVDBMIGSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C3=C(C(=O)NC(=N3)N)N=C2NC4=CC=C(C=C4)C5=CC=CC=C5)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C3=C(C(=O)NC(=N3)N)N=C2NC4=CC=C(C=C4)C5=CC=CC=C5)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401004594 | |
| Record name | 8-[([1,1'-Biphenyl]-4-yl)amino]-9-(2-deoxypentofuranosyl)-2-imino-3,9-dihydro-2H-purin-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401004594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2'-Deoxyguanosin-8-yl)-4-aminobiphenyl | |
CAS RN |
84283-08-9 | |
| Record name | Guanosine, 8-((1,1'-biphenyl)-4-ylamino)-2'-deoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084283089 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-[([1,1'-Biphenyl]-4-yl)amino]-9-(2-deoxypentofuranosyl)-2-imino-3,9-dihydro-2H-purin-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401004594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



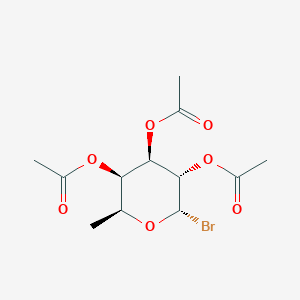
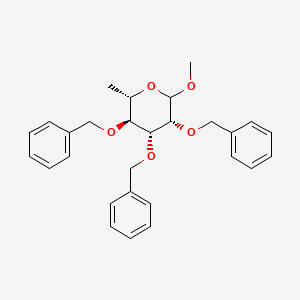
![[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(2-chloro-4-nitrophenoxy)oxan-2-yl]methyl acetate](/img/structure/B1139886.png)
